Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate
CAS No.: 2375268-51-0
Cat. No.: VC4229536
Molecular Formula: C17H21F2NO4
Molecular Weight: 341.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375268-51-0 |
|---|---|
| Molecular Formula | C17H21F2NO4 |
| Molecular Weight | 341.355 |
| IUPAC Name | tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-8-6-17(23,7-9-20)14(21)12-5-4-11(18)10-13(12)19/h4-5,10,23H,6-9H2,1-3H3 |
| Standard InChI Key | HPGLUUIBMSDFST-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=C(C=C(C=C2)F)F)O |
Introduction
Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that belongs to the piperidine class. It is characterized by its molecular structure, which includes a tert-butyl group, a 2,4-difluorobenzoyl moiety, and a hydroxyl group attached to a piperidine ring. This compound is often used in chemical synthesis and pharmaceutical research due to its unique properties and potential biological activities.
Synthesis and Applications
The synthesis of tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a 2,4-difluorobenzoyl chloride in the presence of a base. This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biological Activity
While specific biological activity data for tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate are not readily available, compounds with similar structures often exhibit interesting pharmacological properties. For instance, piperidine derivatives are known to interact with various biological targets, including neurotransmitter transporters and enzymes .
Safety and Handling
Given its chemical structure, tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate may pose certain hazards, such as skin and eye irritation, and potential toxicity if ingested. Handling should be done with appropriate protective equipment, and disposal should follow standard protocols for hazardous chemicals.
Data Table
| Property | Value | Source |
|---|---|---|
| Purity | 95% | |
| Supplier | AstaTech Inc. | |
| Molecular Weight | Not specified | - |
| CAS Number | Not specified | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume